1-Formyl-L-proline 1-Formyl-L-proline
Brand Name: Vulcanchem
CAS No.: 13200-83-4
VCID: VC20975596
InChI: InChI=1S/C6H9NO3/c8-4-7-3-1-2-5(7)6(9)10/h4-5H,1-3H2,(H,9,10)/t5-/m0/s1
SMILES: C1CC(N(C1)C=O)C(=O)O
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol

1-Formyl-L-proline

CAS No.: 13200-83-4

Cat. No.: VC20975596

Molecular Formula: C6H9NO3

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

1-Formyl-L-proline - 13200-83-4

Specification

CAS No. 13200-83-4
Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
IUPAC Name (2S)-1-formylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C6H9NO3/c8-4-7-3-1-2-5(7)6(9)10/h4-5H,1-3H2,(H,9,10)/t5-/m0/s1
Standard InChI Key DHDRGOURKDLAOT-YFKPBYRVSA-N
Isomeric SMILES C1C[C@H](N(C1)C=O)C(=O)O
SMILES C1CC(N(C1)C=O)C(=O)O
Canonical SMILES C1CC(N(C1)C=O)C(=O)O

Introduction

Chemical Identity and Structure

Basic Identification

1-Formyl-L-proline, also known as N-formyl-L-proline, is a derivative of the amino acid L-proline characterized by the presence of a formyl group attached to the nitrogen atom of the proline ring. The compound has two primary CAS registry numbers (13200-83-4 and 67985-73-3) and is recognized by various synonyms including (S)-1-Formylpyrrolidine-2-carboxylic acid .

Structural Characteristics

The molecular formula of 1-Formyl-L-proline is C₆H₉NO₃ with a molecular weight of 143.14 g/mol . The compound features a unique structure that includes a cyclic amine (the pyrrolidine ring from proline), an aldehyde (the formyl group), and specific chirality at the C-2 position, which contributes to its chemical properties and biological interactions .

Chemical Identifiers and Representations

Table 1: Basic Identifiers of 1-Formyl-L-proline

ParameterValue
CAS Numbers13200-83-4, 67985-73-3
Molecular FormulaC₆H₉NO₃
Molecular Weight143.14 g/mol
IUPAC Name(2S)-1-formylpyrrolidine-2-carboxylic acid
InChIInChI=1S/C6H9NO3/c8-4-7-3-1-2-5(7)6(9)10/h4-5H,1-3H2,(H,9,10)/t5-/m0/s1
InChI KeyDHDRGOURKDLAOT-YFKPBYRVSA-N
SMILESC1CC@HC(=O)O

Physical and Chemical Properties

Physical Properties

1-Formyl-L-proline exists as a solid at room temperature with specific physical characteristics that are important for its handling, storage, and application in research.
Table 2: Physical Properties of 1-Formyl-L-proline

PropertyValueNature of Data
Melting Point93-94 °CExperimental
Boiling Point375 °C at 760 mmHgPredicted
Density1.451 g/cm³Predicted
Flash Point180.6 °CPredicted
pKa3.66±0.20Predicted

Chemical Properties

The chemical behavior of 1-Formyl-L-proline is largely determined by its functional groups, particularly the formyl group attached to the nitrogen and the carboxylic acid moiety. These functional groups provide sites for various chemical reactions and interactions with biological systems, including oxidation, reduction, and substitution reactions.

Synthesis Methods

Laboratory Synthesis

The synthesis of 1-Formyl-L-proline typically involves the formylation of L-proline using formic acid under dehydrating conditions. This reaction generally requires heating the mixture to approximately 80°C until completion. A more specific approach involves refluxing L-proline with formic acid in toluene, using a Dean-Stark trap to remove the water produced during the reaction.

Alternative Synthesis Routes

Alternative methods for synthesizing 1-Formyl-L-proline may involve different formylating agents such as chloral or formaldehyde. These approaches can offer advantages in terms of yield, purity, or reaction conditions, depending on the specific requirements of the synthesis.

Chemical Reactions

Types of Reactions

1-Formyl-L-proline participates in various chemical reactions due to its functional groups. Key reaction types include:
Table 3: Chemical Reactions of 1-Formyl-L-proline

Reaction TypeDescriptionProductsConditions
OxidationOxidation of the formyl group1-Carboxy-L-prolineOxidizing agents (e.g., KMnO₄, CrO₃) under acidic conditions
ReductionReduction of the formyl group1-Hydroxymethyl-L-prolineReducing agents (e.g., NaBH₄, LiAlH₄)
SubstitutionSubstitution of the formyl groupVarious substituted proline derivativesNucleophiles (e.g., amines, alcohols) under basic conditions

Reactivity Patterns

The reactivity of 1-Formyl-L-proline is primarily determined by the aldehyde functionality of the formyl group and the carboxylic acid moiety. The formyl group can participate in reactions typical of aldehydes, while the carboxylic acid group can undergo esterification, amidation, and other reactions characteristic of carboxylic acids.

Biological Activities and Applications

Enzyme Inhibition

One of the most significant biological activities of 1-Formyl-L-proline is its ability to inhibit pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme crucial for proline metabolism . Studies have shown that 1-Formyl-L-proline exhibits competitive inhibition against PYCR1 with an inhibition constant (Ki) of approximately 100 μM, making it the most potent inhibitor among tested proline analogs .

Structural Basis of Inhibition

The crystal structure of PYCR1 complexed with 1-Formyl-L-proline reveals that inhibitor binding is accompanied by conformational changes in the enzyme's active site . These changes include the translation of an α-helix by 1 Å and the rotation of two side chains, which are unique to 1-Formyl-L-proline and enable additional hydrogen bonds with the enzyme . This specific binding mechanism contributes to the compound's inhibitory efficacy.

Effects on Cancer Cells

Research indicates that 1-Formyl-L-proline can phenocopy PYCR1 knockdown in MCF10A H-RAS V12 breast cancer cells . This effect includes multiple measurable outcomes:
Table 4: Effects of 1-Formyl-L-proline on Cancer Cells

EffectDescriptionComparison
Proline AccumulationIncreases intracellular proline abundance by almost 40-fold10-fold higher than THFA (another inhibitor)
Growth InhibitionReduces spheroid growth based on protein content by 50%Compared to control
Metabolic DisruptionInhibits de novo proline biosynthesisSimilar to PYCR1 knockdown

Research Applications

1-Formyl-L-proline serves as a valuable tool in scientific research, particularly for studying proline metabolism and its role in cancer. It has been established as the first validated chemical probe of PYCR1, enabling investigations into the enzyme's function and the potential therapeutic targeting of proline metabolism in various cancer types .

ParameterDescription
GHS SymbolGHS07 (Warning)
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Risk Statements22 (Harmful if swallowed)
36/37/38 (Irritating to eyes, respiratory system and skin)
Safety Statements26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice)

Comparative Analysis with Related Compounds

Proline Metabolism Inhibitors

1-Formyl-L-proline belongs to a class of compounds that target proline metabolism. Compared to other inhibitors such as L-tetrahydro-2-furoic acid (THFA), which targets ProDH/Pox enzymes, 1-Formyl-L-proline specifically inhibits PYCR1 with higher potency . The table below compares key inhibitors in this pathway:
Table 6: Comparison of Proline Metabolism Inhibitors

CompoundTarget EnzymeInhibition ConstantEffects on Cancer Cells
1-Formyl-L-prolinePYCR1Ki = 100 μMImpairs spheroidal growth, inhibits proline biosynthesis
THFAProDH/PoxNot specifiedDecreases lung metastases in breast cancer models

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